Ammonium molybdenum oxide

描述

Ammonium molybdenum oxide, also known as ammonium molybdate, is an inorganic compound with the chemical formula (NH₄)₂MoO₄. It is a white crystalline solid that is highly soluble in water. This compound is widely used in various industrial and scientific applications due to its unique chemical properties and versatility.

准备方法

Synthetic Routes and Reaction Conditions: Ammonium molybdenum oxide can be synthesized through several methods. One common method involves the reaction of molybdic acid (H₂MoO₄) with ammonia (NH₃). The reaction is as follows: [ \text{H}_2\text{MoO}_4 + 2\text{NH}_3 \rightarrow (\text{NH}_4)_2\text{MoO}_4 ]

Industrial Production Methods: In industrial settings, this compound is typically produced by the oxidative roasting of molybdenum sulfide (MoS₂) to form molybdenum trioxide (MoO₃), which is then dissolved in ammonia to produce ammonium molybdate. The process involves the following steps:

Oxidative Roasting: MoS₂ is roasted in the presence of oxygen to form MoO₃.

Dissolution: MoO₃ is dissolved in aqueous ammonia to form ammonium molybdate.

Crystallization: The solution is then evaporated to crystallize ammonium molybdate.

化学反应分析

Types of Reactions: Ammonium molybdenum oxide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form molybdenum trioxide (MoO₃).

Reduction: It can be reduced to form lower oxidation states of molybdenum, such as molybdenum dioxide (MoO₂).

Substitution: It can react with other compounds to form different molybdenum complexes.

Common Reagents and Conditions:

Oxidation: Typically involves heating in the presence of oxygen.

Reduction: Can be achieved using reducing agents such as hydrogen gas or carbon monoxide.

Substitution: Involves reacting with ligands or other metal ions under controlled conditions.

Major Products:

Oxidation: Molybdenum trioxide (MoO₃)

Reduction: Molybdenum dioxide (MoO₂)

Substitution: Various molybdenum complexes depending on the reagents used.

科学研究应用

Catalytic Applications

Ammonium molybdenum oxide is primarily utilized as a catalyst in several chemical reactions, particularly in the petroleum and plastics industries. The following table summarizes its role in various catalytic processes:

| Catalyst | Application | Reaction | Importance |

|---|---|---|---|

| Sulfided Co-Mo or Ni-Mo on alumina | Hydrodesulfurization (HDS) | Removes sulfur from crude petroleum | Essential for oil refining |

| Bismuth molybdate | Selective oxidation | Converts propene to acrylonitrile | Raw material for plastics |

| Mo-V oxides | Acrolein oxidation | Synthesis of acrylic acid | Used in polymer production |

| Iron molybdate | Methanol oxidation | Converts methanol to formaldehyde | Important for formalin and resin production |

Molybdenum-based catalysts are particularly resistant to sulfur poisoning, making them advantageous in processes where other precious metal catalysts would fail .

Energy Storage Applications

The potential of this compound in energy storage devices is significant. Its high capacitance and electrochemical characteristics make it suitable for applications such as:

- Supercapacitors: Molybdenum compounds exhibit excellent charge storage capabilities, enhancing the performance of supercapacitors.

- Batteries: Research indicates that molybdenum oxides can improve the efficiency and longevity of battery systems .

A recent study highlighted how the nano-sized forms of molybdenum oxide can selectively oxidize hydrocarbons and alcohols, contributing to the synthesis of delicate compounds used in pharmaceuticals .

Photocatalytic Applications

This compound also demonstrates photocatalytic properties, which have been explored for various environmental and energy applications:

- Water Splitting: Molybdenum oxides are being investigated for their ability to facilitate water splitting, a critical process for hydrogen production.

- Pollutant Degradation: The photocatalytic activity of these compounds can be utilized for degrading pollutants in wastewater treatment .

- Solar Cells: Nickel-doped molybdenum oxides serve as alternatives to platinum in dye-sensitized solar cells, enhancing their efficiency .

Case Study 1: Hydrodesulfurization Process

In a study examining the hydrodesulfurization process using sulfided molybdenum catalysts, it was found that these catalysts effectively reduced sulfur content in crude oil by over 90%, significantly improving the quality of refined products. This application is crucial for meeting environmental regulations regarding sulfur emissions.

Case Study 2: Photocatalytic Water Splitting

Researchers have demonstrated that this compound nanoparticles can achieve over 80% efficiency in photocatalytic water splitting under sunlight. This advancement could lead to sustainable hydrogen production methods, addressing energy needs while reducing carbon footprints.

作用机制

The mechanism of action of ammonium molybdenum oxide involves its ability to act as a source of molybdenum ions (Mo⁶⁺). These ions can participate in various biochemical and chemical reactions, often serving as a catalyst or cofactor. The compound’s effectiveness is largely due to its high solubility and reactivity, allowing it to readily interact with other molecules and ions.

相似化合物的比较

Ammonium molybdenum oxide can be compared to other molybdenum compounds such as:

Molybdenum trioxide (MoO₃): A common oxidation product of ammonium molybdate, used in similar applications but with different reactivity.

Molybdenum dioxide (MoO₂): A reduced form of molybdenum with distinct chemical properties.

Ammonium tungstate ((NH₄)₂WO₄): Similar in structure and reactivity but contains tungsten instead of molybdenum.

Uniqueness: this compound is unique due to its high solubility in water, making it an excellent source of molybdenum ions for various applications. Its versatility and ease of synthesis further enhance its utility in scientific and industrial settings.

生物活性

Ammonium molybdenum oxide, often represented as , is a compound of significant interest in both biological and industrial applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of Molybdenum in Biological Systems

Molybdenum is an essential trace element that plays a critical role in various biological processes. It is a key component of several metalloenzymes involved in critical biochemical reactions, including:

- Nitrate reductase : Catalyzes the reduction of nitrate to nitrite.

- Sulfite oxidase : Involved in sulfur metabolism.

- Xanthine oxidase : Plays a role in purine metabolism.

Molybdenum functions primarily through its incorporation into a complex known as the molybdenum cofactor (Moco) , which is vital for the enzymatic activities mentioned above. The biological activity of this compound is largely attributed to its ability to release molybdenum ions (Mo⁶⁺) in solution, which can then participate in these enzymatic processes .

The mechanism by which this compound exerts its biological effects involves several key steps:

- Dissolution and Ion Release : Upon dissolution, this compound releases molybdate ions (), which are bioavailable for uptake by organisms.

- Enzyme Activation : Molybdate ions can replace other metals in metalloenzymes or serve as cofactors, facilitating redox reactions essential for metabolic processes.

- Redox Chemistry : Molybdenum can exist in multiple oxidation states (Mo⁶⁺ and Mo⁴⁺), allowing it to participate in electron transfer reactions that are crucial for various biochemical pathways .

Nutritional Role

Molybdenum is required in trace amounts for human health, primarily obtained through dietary sources such as legumes, grains, and nuts. Its deficiency can lead to impaired enzyme function and metabolic disorders .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of molybdenum compounds, including this compound. Research indicates that molybdenum oxide nanoparticles exhibit significant bactericidal effects against both Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) : Molybdenum oxide nanoparticles showed MIC values ranging from 700 to 800 mg/L against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Gram-negative bacteria .

Case Studies

- Antimicrobial Efficacy : A study examined the bactericidal efficacy of molybdenum oxide nanoparticles against 39 bacterial isolates. The results demonstrated that at concentrations above 25 mg/mL, these nanoparticles produced clear inhibition zones, indicating effective antimicrobial activity .

- Enzymatic Studies : Research on the role of molybdenum in enzyme catalysis has shown that its presence is crucial for the activity of enzymes involved in nitrogen fixation and sulfur metabolism. For example, the synthesis of Moco is a multi-step process that if disrupted can lead to severe metabolic consequences .

Data Table: Biological Activities of this compound

属性

IUPAC Name |

azanium;molybdenum;oxygen(2-);hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mo.H3N.H2O.O/h;1H3;1H2;/q;;;-2/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCOMAVCHADVANQ-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

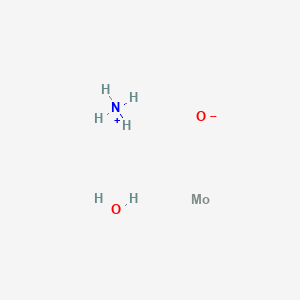

[NH4+].O.[O-2].[Mo] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6MoNO2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

12054-85-2 (tetrahydrate) | |

| Record name | Ammonium molybdate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011098843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

148.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11098-84-3 | |

| Record name | Ammonium molybdate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011098843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium molybdenum oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium molybdenum oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.188 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。